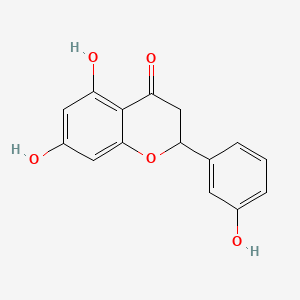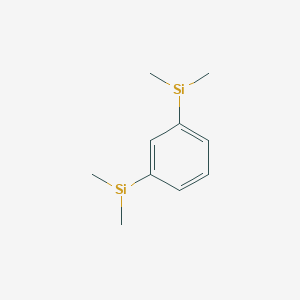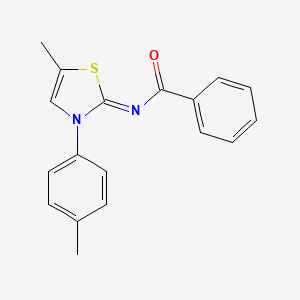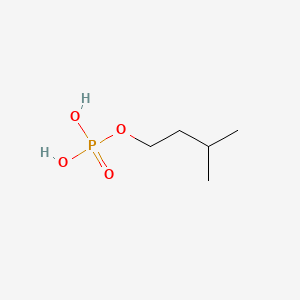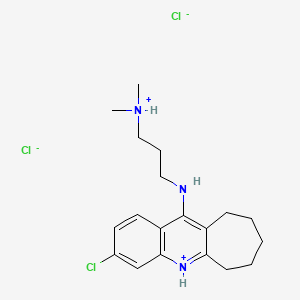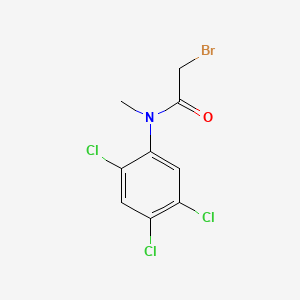
Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- is a chemical compound with the molecular formula C9H7BrCl3NO and a molecular weight of 331.43 g/mol . This compound is a derivative of acetanilide, which is known for its analgesic and antipyretic properties . The presence of bromine and chlorine atoms in its structure makes it a unique compound with distinct chemical properties.
Preparation Methods
The synthesis of Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- involves multiple steps. One common method includes the bromination of acetanilide in the presence of acetic acid to introduce the bromine atom . The methylation and chlorination steps follow, where specific reagents and conditions are used to achieve the desired substitution pattern on the aromatic ring. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where palladium catalysts are used.
Scientific Research Applications
Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to form stable complexes with enzymes and other proteins. This interaction can inhibit the activity of certain enzymes, leading to its biological effects .
Comparison with Similar Compounds
Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- can be compared with other similar compounds such as:
Acetanilide: Known for its analgesic and antipyretic properties.
2-Bromoacetanilide: Used as a reagent in organic synthesis.
N-Methyl-2’,4’,5’-trichloroacetanilide: Another derivative with distinct chemical properties.
Properties
CAS No. |
23543-34-2 |
|---|---|
Molecular Formula |
C9H7BrCl3NO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-bromo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C9H7BrCl3NO/c1-14(9(15)4-10)8-3-6(12)5(11)2-7(8)13/h2-3H,4H2,1H3 |
InChI Key |
DLPGMQDDSGDXES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





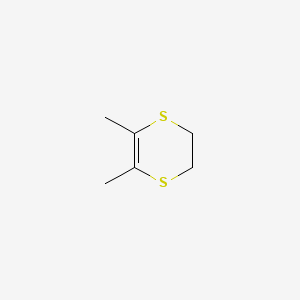
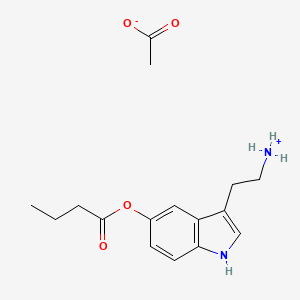
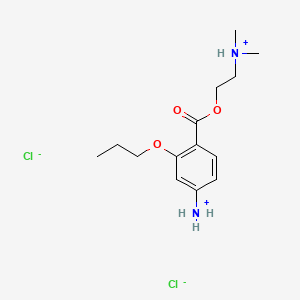
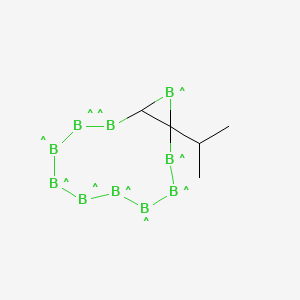
![2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol](/img/structure/B13741679.png)
